3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid
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Overview
Description
3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.279 g/mol . It is characterized by the presence of an amino group, a methylsulfonyl group, and a phenyl ring attached to a propionic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with glycine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, including temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalysts and reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the methylsulfonyl group may produce methylthio derivatives .
Scientific Research Applications
3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propionic acid
- 3-Amino-3-(3,4-dichlorophenyl)propionic acid
- Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate
Uniqueness
3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-amino-3-(4-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI Key |
PEDSQTKRHFOXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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